(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine
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Overview
Description
(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine is a chemical compound with the molecular formula C11H14BrN It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting bromo compound is then subjected to nucleophilic substitution with methylamine to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity and efficiency of the reactions is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding the parent amine.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include naphthalenone derivatives, reduced amines, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine
- (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-isopropyl-amine
- 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
Uniqueness
Compared to similar compounds, (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine is unique due to its specific substitution pattern and the presence of a methylamine group. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H14BrN |
---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14BrN/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h5-7,11,13H,2-4H2,1H3 |
InChI Key |
NIJJBISNXZZKOQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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